Cas no 708253-40-1 (1-3-(trifluoromethyl)phenylbutan-1-amine)
1-3-(trifluoromethyl)phenylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[3-(trifluoromethyl)phenyl]butan-1-amine
- N12708
- Z1262395959
- 1-3-(trifluoromethyl)phenylbutan-1-amine
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- Inchi: 1S/C11H14F3N/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7,10H,2,4,15H2,1H3
- InChI Key: ZVSDXABGZDMDIE-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(CCC)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 191
- XLogP3: 2.9
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 226.0±35.0 °C at 760 mmHg
- Flash Point: 94.6±10.6 °C
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
1-3-(trifluoromethyl)phenylbutan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-3-(trifluoromethyl)phenylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T900198-25mg |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T900198-50mg |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T900198-250mg |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 250mg |
$ 365.00 | 2022-06-02 | ||
| Enamine | EN300-65239-0.05g |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 92% | 0.05g |
$150.0 | 2023-02-13 | |
| Enamine | EN300-65239-0.1g |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 92% | 0.1g |
$224.0 | 2023-02-13 | |
| Enamine | EN300-65239-0.25g |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 92% | 0.25g |
$319.0 | 2023-02-13 | |
| Enamine | EN300-65239-0.5g |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 92% | 0.5g |
$503.0 | 2023-02-13 | |
| Enamine | EN300-65239-1.0g |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 92% | 1.0g |
$645.0 | 2023-02-13 | |
| Enamine | EN300-65239-2.5g |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 92% | 2.5g |
$1343.0 | 2023-02-13 | |
| Enamine | EN300-65239-5.0g |
1-[3-(trifluoromethyl)phenyl]butan-1-amine |
708253-40-1 | 92% | 5.0g |
$2643.0 | 2023-02-13 |
1-3-(trifluoromethyl)phenylbutan-1-amine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-3-(trifluoromethyl)phenylbutan-1-amine
Comprehensive Overview of 1-3-(Trifluoromethyl)phenylbutan-1-amine (CAS No. 708253-40-1): Properties, Applications, and Industry Insights
The chemical compound 1-3-(trifluoromethyl)phenylbutan-1-amine (CAS No. 708253-40-1) is a specialized organic molecule featuring a trifluoromethylphenyl group attached to a butylamine backbone. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical research, agrochemical development, and material science. Its fluorinated aromatic moiety enhances lipophilicity and metabolic stability, traits highly sought after in modern drug design.
In recent years, the demand for fluorinated compounds like 1-3-(trifluoromethyl)phenylbutan-1-amine has surged due to their role in optimizing bioactive molecules. Researchers frequently explore its potential as a building block for kinase inhibitors or GPCR-targeted therapies, aligning with trends in personalized medicine. The compound’s CAS No. 708253-40-1 is often cited in patents related to CNS disorders and inflammation, reflecting its relevance in addressing global health challenges.
From a synthetic chemistry perspective, 1-3-(trifluoromethyl)phenylbutan-1-amine exemplifies advancements in catalytic fluorination techniques. Its production often involves palladium-catalyzed cross-coupling or reductive amination, methods that prioritize atom economy—a key focus in green chemistry initiatives. Environmental concerns have driven interest in sustainable synthesis routes, with queries like "eco-friendly fluorination methods 2024" trending in scientific databases.
The compound’s structure-activity relationship (SAR) has also attracted attention in computational chemistry. Molecular docking studies leverage its trifluoromethyl group to predict binding affinities, a topic frequently searched as "AI-driven drug discovery with fluorinated motifs." Such applications highlight its intersection with cutting-edge technologies like machine learning in material informatics.
Industrially, CAS No. 708253-40-1 is handled under strict quality protocols to ensure consistency for high-value applications. Analytical techniques such as HPLC-MS and NMR are critical for purity verification, addressing common user queries like "how to validate fluorinated amine purity." Regulatory compliance, particularly REACH and ICH guidelines, further underscores its safe utilization in R&D pipelines.
Emerging studies suggest potential non-pharmaceutical uses, including liquid crystal formulations and advanced polymer additives. The compound’s thermal stability aligns with searches for "heat-resistant fluorinated materials," catering to electronics and aerospace sectors. This versatility positions 1-3-(trifluoromethyl)phenylbutan-1-amine as a multifaceted tool in innovation-driven industries.
In summary, 708253-40-1 represents a convergence of synthetic elegance and functional utility. Its ongoing exploration mirrors broader scientific priorities—efficiency, sustainability, and interdisciplinary collaboration—making it a compound of enduring significance in contemporary chemistry.
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